molecular formula C12H25NO3 B14692000 2-Methyl-2-propyl-1,3-propanediol butylcarbamate CAS No. 23787-20-4

2-Methyl-2-propyl-1,3-propanediol butylcarbamate

Cat. No.: B14692000
CAS No.: 23787-20-4
M. Wt: 231.33 g/mol
InChI Key: ONLCMWSDRRGYML-UHFFFAOYSA-N
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Description

2-Methyl-2-propyl-1,3-propanediol butylcarbamate is an organic compound with the chemical formula C11H23NO3. It is known for its sedative, anticonvulsant, and muscle relaxant properties. This compound is a derivative of 2-Methyl-2-propyl-1,3-propanediol, which is a simple alkyl diol.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-propyl-1,3-propanediol butylcarbamate can be synthesized through the reaction of 2-Methyl-2-propyl-1,3-propanediol with butyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as a tertiary amine. The reaction can be represented as follows:

2-Methyl-2-propyl-1,3-propanediol+Butyl isocyanate2-Methyl-2-propyl-1,3-propanediol butylcarbamate\text{2-Methyl-2-propyl-1,3-propanediol} + \text{Butyl isocyanate} \rightarrow \text{this compound} 2-Methyl-2-propyl-1,3-propanediol+Butyl isocyanate→2-Methyl-2-propyl-1,3-propanediol butylcarbamate

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propyl-1,3-propanediol butylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butylcarbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Produces carbonyl compounds such as aldehydes and ketones.

    Reduction: Yields alcohol derivatives.

    Substitution: Results in the formation of new carbamate derivatives.

Scientific Research Applications

2-Methyl-2-propyl-1,3-propanediol butylcarbamate has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its effects on muscle relaxation and anticonvulsant properties.

    Medicine: Investigated for its potential use as a sedative and muscle relaxant.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Methyl-2-propyl-1,3-propanediol butylcarbamate involves its interaction with the central nervous system. It acts on GABA receptors, enhancing the inhibitory effects of GABA neurotransmitters. This leads to muscle relaxation, sedation, and anticonvulsant effects. The compound’s molecular targets include GABA-A receptors and ion channels involved in neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Meprobamate: Another carbamate derivative with similar sedative and muscle relaxant properties.

    Carisoprodol: A centrally acting muscle relaxant that is metabolized to meprobamate.

    Tolboxane: A compound with muscle relaxant effects similar to 2-Methyl-2-propyl-1,3-propanediol butylcarbamate.

Uniqueness

This compound is unique due to its specific chemical structure, which provides a balance of sedative, anticonvulsant, and muscle relaxant properties. Its ability to interact with GABA receptors and ion channels makes it a valuable compound in both research and therapeutic applications.

Properties

CAS No.

23787-20-4

Molecular Formula

C12H25NO3

Molecular Weight

231.33 g/mol

IUPAC Name

[2-(hydroxymethyl)-2-methylpentyl] N-butylcarbamate

InChI

InChI=1S/C12H25NO3/c1-4-6-8-13-11(15)16-10-12(3,9-14)7-5-2/h14H,4-10H2,1-3H3,(H,13,15)

InChI Key

ONLCMWSDRRGYML-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OCC(C)(CCC)CO

Origin of Product

United States

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